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Compound of Interest

Compound Name:
(2S,5R)-5-hydroxypiperidine-2-

carboxylic Acid Hydrochloride

Cat. No.: B164739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 5-

hydroxypiperidine-2-carboxylic acid, a molecule of interest for its potential applications in

pharmaceuticals and as a building block in organic synthesis. The guide details the enzymatic

steps, intermediary metabolites, and available quantitative data. It also outlines experimental

protocols for the study of this pathway and its components.

Introduction
5-Hydroxypiperidine-2-carboxylic acid, also known as 5-hydroxypipecolic acid, is a non-

proteinogenic amino acid derived from the catabolism of L-lysine. Its presence in various

organisms, from bacteria to plants and mammals, suggests diverse physiological roles. This

guide focuses on the primary biosynthetic route from L-lysine, which involves a series of

enzymatic transformations.

The Core Biosynthetic Pathway
The biosynthesis of 5-hydroxypiperidine-2-carboxylic acid from L-lysine proceeds through a

multi-step enzymatic cascade. The principal pathway involves the initial oxidative deamination

of L-lysine, followed by cyclization, reduction, and a final hydroxylation step.

Step 1: Oxidative Deamination of L-Lysine
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The pathway is initiated by the oxidative deamination of the α-amino group of L-lysine,

catalyzed by L-lysine α-oxidase. This reaction yields α-keto-ε-aminocaproate, along with

ammonia and hydrogen peroxide.

Enzyme: L-lysine α-oxidase (EC 1.4.3.14)

Substrate: L-lysine

Products: α-keto-ε-aminocaproate, NH₃, H₂O₂

Cofactor: Flavin adenine dinucleotide (FAD)

Step 2: Spontaneous Cyclization
The resulting α-keto-ε-aminocaproate undergoes a spontaneous intramolecular cyclization to

form the transient ketimine intermediate, Δ¹-piperideine-2-carboxylate.

Step 3: Reduction to L-Pipecolic Acid
The cyclic imine, Δ¹-piperideine-2-carboxylate, is then reduced to L-pipecolic acid by the

enzyme ketimine reductase, also known as μ-crystallin (CRYM). This reaction is dependent on

the coenzyme NADPH.

Enzyme: Ketimine reductase / μ-crystallin (CRYM)

Substrate: Δ¹-piperideine-2-carboxylate

Product: L-pipecolic acid

Cofactor: NADPH

Step 4: Hydroxylation to 5-Hydroxypiperidine-2-
carboxylic Acid
The final step in the pathway is the hydroxylation of L-pipecolic acid at the C5 position to yield

5-hydroxypiperidine-2-carboxylic acid. This reaction is catalyzed by a cytochrome P450-

dependent monooxygenase. The specific P450 isozyme responsible for this reaction has not

been definitively identified in the literature.
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Enzyme: Cytochrome P450 monooxygenase

Substrate: L-pipecolic acid

Product: 5-hydroxypiperidine-2-carboxylic acid

Cofactors: Heme, NADPH

Quantitative Data
Quantitative data for the enzymes in this pathway is limited. The following tables summarize

the available information.

Table 1: Quantitative Data for L-lysine α-oxidase

Parameter Value Organism Reference

Km (L-lysine) 1.015 x 10⁻⁵ M
Trichoderma cf.

aureoviride
[1]

kcat 65.5 s⁻¹ Trichoderma viride [2]

Optimal pH 7.4 Trichoderma viride [2]

Optimal Temperature 50 °C Trichoderma viride [2]

Table 2: Quantitative Data for Ketimine Reductase (CRYM)

Parameter Value
Organism/Substrat
e

Reference

Km (Δ¹-piperideine-2-

carboxylate)
Not available Not available

kcat Not available Not available

Optimal pH Not available Not available

Optimal Temperature Not available Not available
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Note: Specific kinetic parameters for ketimine reductase with Δ¹-piperideine-2-carboxylate as

the substrate are not readily available in the surveyed literature.

Table 3: Quantitative Data for Cytochrome P450 Pipecolate 5-Hydroxylase

Parameter Value
Organism/Substrat
e

Reference

Km (L-pipecolic acid) Not available Not available

kcat Not available Not available

Optimal pH Not available Not available

Optimal Temperature Not available Not available

Note: The specific cytochrome P450 isozyme responsible for this reaction has not been fully

characterized, and therefore, its kinetic parameters are not available.

Relationship to the Cadaverine Pathway
The cadaverine pathway is another major catabolic route for L-lysine, where lysine is

decarboxylated to form cadaverine by the enzyme lysine decarboxylase. While both pathways

originate from lysine, a direct enzymatic link or shared intermediate that channels metabolites

from the cadaverine pathway into the 5-hydroxypiperidine-2-carboxylic acid pathway has not

been clearly established in the scientific literature. They are generally considered as distinct

routes of lysine degradation.

Experimental Protocols
Detailed experimental protocols for the complete biosynthetic pathway of 5-hydroxypiperidine-

2-carboxylic acid are not extensively documented. However, established methods for assaying

the individual enzymes and quantifying the product can be adapted.

Enzyme Assays
This assay measures the production of hydrogen peroxide, a co-product of the L-lysine α-

oxidase reaction.
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Reaction Mixture:

100 mM potassium phosphate buffer (pH 7.5)

10 mM L-lysine

0.5 mM 4-aminoantipyrine

2 mM N,N-dimethylaniline

5 U/mL horseradish peroxidase

Procedure:

Pre-incubate the reaction mixture without L-lysine at 37°C for 5 minutes.

Initiate the reaction by adding L-lysine.

Monitor the increase in absorbance at 555 nm, which corresponds to the formation of a

colored product from the peroxidase-coupled reaction.

Enzyme activity can be calculated using the molar extinction coefficient of the product.

This assay monitors the consumption of NADPH during the reduction of the ketimine substrate.

Reaction Mixture:

100 mM potassium phosphate buffer (pH 7.0)

0.2 mM NADPH

A source of the substrate, Δ¹-piperideine-2-carboxylate (which can be generated in situ

from α-keto-ε-aminocaproate).

Purified ketimine reductase.

Procedure:

Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.
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Initiate the reaction by adding the enzyme.

Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

Enzyme activity is calculated using the molar extinction coefficient of NADPH (6220

M⁻¹cm⁻¹).

This assay requires a reconstituted system containing the P450 enzyme, a P450 reductase,

and a lipid environment.

Reaction Mixture:

100 mM potassium phosphate buffer (pH 7.4)

1 mM L-pipecolic acid

Recombinant cytochrome P450 enzyme (if identified and available) or human liver

microsomes.

NADPH-cytochrome P450 reductase.

Phospholipids (e.g., dilauroylphosphatidylcholine).

An NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate

dehydrogenase).

Procedure:

Pre-incubate the reconstituted enzyme system at 37°C.

Initiate the reaction by adding L-pipecolic acid and the NADPH-regenerating system.

Incubate for a defined period (e.g., 30-60 minutes).

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

Analyze the formation of 5-hydroxypiperidine-2-carboxylic acid by HPLC-MS/MS.
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Quantification of 5-Hydroxypiperidine-2-carboxylic Acid
by HPLC-MS/MS
This method provides sensitive and specific quantification of the final product in biological

matrices.

Sample Preparation (from Plant Material):

Homogenize the plant tissue in a suitable solvent (e.g., 80% methanol).

Centrifuge to pellet cellular debris.

The supernatant can be further purified using solid-phase extraction (SPE) if necessary to

remove interfering compounds.

Dry the extract and reconstitute in the mobile phase for analysis.

Chromatographic Conditions (Example):

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A linear gradient from 5% to 95% B over a suitable time frame.

Flow Rate: 0.3 mL/min.

Column Temperature: 40°C.

Mass Spectrometry Conditions:

Ionization Mode: Positive electrospray ionization (ESI+).

Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for

5-hydroxypiperidine-2-carboxylic acid and an appropriate internal standard.
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Caption: Biosynthetic pathway of 5-hydroxypiperidine-2-carboxylic acid from L-lysine.
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Caption: General experimental workflow for the quantification of 5-hydroxypiperidine-2-

carboxylic acid.

Conclusion
The biosynthesis of 5-hydroxypiperidine-2-carboxylic acid from L-lysine is a four-step pathway

involving enzymatic and spontaneous reactions. While the key enzymes have been identified,

further research is required to fully characterize the kinetics of ketimine reductase with its

specific substrate in this pathway and to identify and characterize the specific cytochrome P450

isozyme responsible for the final hydroxylation step. The development of detailed and

standardized experimental protocols will be crucial for advancing the study of this pathway and

its potential applications in biotechnology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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